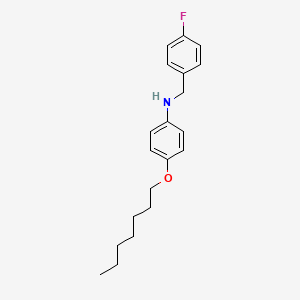
2,3-二氯-6-氟苯胺
描述
2,3-Dichloro-6-fluoroaniline is a useful research compound. Its molecular formula is C6H4Cl2FN and its molecular weight is 180 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-6-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
晶体和分子结构的研究利用类似于2,3-二氯-6-氟苯胺的衍生物,如2,6-二溴-3-氯-4-氟苯胺,来理解含卤素化合物的分子间相互作用和结构特征。这些分析有助于阐明这类化合物的物理性质和稳定性,这对于新材料和药物的开发至关重要(Betz, 2015)。
合成中的氟化学
氟的独特性质被利用在有机合成中,用于创造具有潜在药物和农药应用的化合物。C-F键活化的研究对于合成氟有机化合物至关重要,突出了类似于2,3-二氯-6-氟苯胺的氟化类似物在开发新的合成方法中的重要性(Amii & Uneyama, 2009)。
生物研究中的荧光探针
利用苯胺化合物的衍生物,在蛋白质中选择性和高效地引入荧光团,使得在定义的位点进行高级蛋白质动态、结构和相互作用研究成为可能。这种方法促进了在分子水平上探索生物过程,有助于我们理解细胞机制并开发新的诊断工具(Summerer et al., 2006)。
能源应用的先进材料
将含氟聚苯胺等材料与电催化阳极进行改性,如与2,3-二氯-6-氟苯胺相关的材料,在微生物燃料电池中表现出更好的性能。这些材料提供了更好的保护,防止代谢产物和降解,突显了它们在可持续能源技术中的潜力(Niessen et al., 2004)。
作用机制
The biological activity of anilines depends on their specific chemical structure and the nature of any substituent groups. Some anilines have been found to interact with various enzymes and receptors in the body, leading to a wide range of biological effects .
The pharmacokinetics of anilines, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s age, sex, health status, and genetic makeup .
The action of anilines can be affected by environmental factors such as temperature, pH, and the presence of other chemicals. These factors can influence the compound’s stability, solubility, and reactivity, thereby affecting its biological activity .
生化分析
Biochemical Properties
2,3-Dichloro-6-fluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with cellular macromolecules, potentially leading to toxic effects. Additionally, 2,3-Dichloro-6-fluoroaniline can bind to proteins through covalent modifications, altering their structure and function .
Cellular Effects
The effects of 2,3-Dichloro-6-fluoroaniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3-Dichloro-6-fluoroaniline can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular functions . Moreover, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2,3-Dichloro-6-fluoroaniline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 2,3-Dichloro-6-fluoroaniline can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids . These molecular interactions and modifications ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of 2,3-Dichloro-6-fluoroaniline in laboratory settings change over time. This compound is relatively stable under ambient conditions, but it can degrade over time, especially under conditions that promote hydrolysis or oxidation . Long-term exposure to 2,3-Dichloro-6-fluoroaniline in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including chronic activation of stress response pathways and sustained inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-6-fluoroaniline vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes without significant toxicity . At higher doses, it can induce severe toxic effects, including hepatotoxicity, nephrotoxicity, and hematotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of reactive intermediates and oxidative stress .
Metabolic Pathways
2,3-Dichloro-6-fluoroaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2,3-Dichloro-6-fluoroaniline, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic flux and levels of these metabolites can be influenced by the presence of other xenobiotics or changes in enzyme expression .
Transport and Distribution
The transport and distribution of 2,3-Dichloro-6-fluoroaniline within cells and tissues are facilitated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 2,3-Dichloro-6-fluoroaniline in tissues is often influenced by its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2,3-Dichloro-6-fluoroaniline is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of 2,3-Dichloro-6-fluoroaniline play a role in directing it to specific organelles . The localization to mitochondria, for instance, can lead to mitochondrial dysfunction and altered energy production .
属性
IUPAC Name |
2,3-dichloro-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSLAUXVJCSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302311 | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-51-3 | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)
![pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1530947.png)

![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1530950.png)
![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)


![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1530956.png)
![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)
![4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester](/img/structure/B1530958.png)
![2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one](/img/structure/B1530960.png)
![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)


